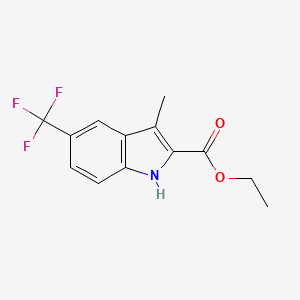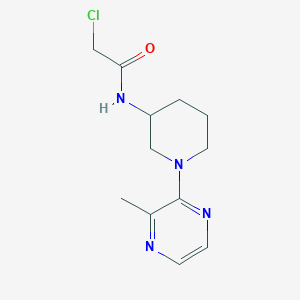![molecular formula C16H13NO3 B15064847 2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one CAS No. 135762-53-7](/img/structure/B15064847.png)
2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one is a complex organic compound that features a benzodioxole moiety fused with a dihydroquinolinone structure
Méthodes De Préparation
The synthesis of 2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one typically involves multiple steps. One common synthetic route includes the Bischler-Napieralski reaction, where an appropriate benzodioxole derivative is reacted with an amine under acidic conditions to form the dihydroquinolinone core. The reaction conditions often involve the use of strong acids like polyphosphoric acid or Lewis acids such as aluminum chloride .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Analyse Des Réactions Chimiques
2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of tetrahydroquinolinone derivatives.
Applications De Recherche Scientifique
2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as tumor cell apoptosis .
Comparaison Avec Des Composés Similaires
2-(Benzo[D][1,3]dioxol-5-YL)-2,3-dihydroquinolin-4(1H)-one can be compared with other similar compounds like:
Benzo[D][1,3]dioxole derivatives: These compounds share the benzodioxole moiety and exhibit similar chemical reactivity but differ in their biological activities.
Dihydroquinolinone derivatives: These compounds have a similar core structure but may vary in their substituents, leading to different chemical and biological properties.
Propriétés
Numéro CAS |
135762-53-7 |
|---|---|
Formule moléculaire |
C16H13NO3 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2-(1,3-benzodioxol-5-yl)-2,3-dihydro-1H-quinolin-4-one |
InChI |
InChI=1S/C16H13NO3/c18-14-8-13(17-12-4-2-1-3-11(12)14)10-5-6-15-16(7-10)20-9-19-15/h1-7,13,17H,8-9H2 |
Clé InChI |
HUCPWAIRFSQMTN-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC2=CC=CC=C2C1=O)C3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















